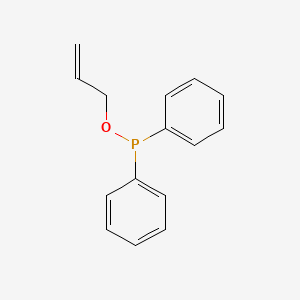
Prop-2-en-1-yl diphenylphosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl diphenylphosphinite is an organophosphorus compound characterized by the presence of a phosphinite group bonded to a prop-2-en-1-yl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl diphenylphosphinite can be synthesized through the reaction of diphenylphosphine with allyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, followed by nucleophilic substitution with allyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl diphenylphosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The allyl group can participate in substitution reactions, particularly with electrophiles.
Addition: The double bond in the allyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the allyl group.
Addition: Reagents such as halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) can add across the double bond.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted allyl derivatives.
Addition: Halogenated or hydrogenated products.
Scientific Research Applications
Prop-2-en-1-yl diphenylphosphinite has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl diphenylphosphinite involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphinite group can donate electron density to metal atoms, facilitating various catalytic reactions. Additionally, the allyl group can participate in reactions, providing versatility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: Lacks the allyl group but shares the phosphine core.
Triphenylphosphine: Contains three phenyl groups instead of two phenyl and one allyl group.
Allyl diphenylphosphine oxide: An oxidized form of prop-2-en-1-yl diphenylphosphinite.
Uniqueness
This compound is unique due to the presence of both the phosphinite group and the allyl group, which provide distinct reactivity and coordination properties. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
14655-53-9 |
|---|---|
Molecular Formula |
C15H15OP |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
diphenyl(prop-2-enoxy)phosphane |
InChI |
InChI=1S/C15H15OP/c1-2-13-16-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2 |
InChI Key |
PGTFBKVPHNHWSX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















